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Abstract

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM),
has demonstrated significant potential in the prevention and treatment of osteoporosis and has
been investigated for its role in breast cancer therapy.[1][2][3] Its mechanism of action is
characterized by tissue-specific agonist and antagonist effects on estrogen receptors (ERa and
ERp), leading to a desirable clinical profile.[1][2] This technical guide provides a
comprehensive overview of the chemical and physical properties of Lasofoxifene, its signaling
pathways, and detailed experimental protocols for its characterization. The information
presented herein is intended to support further research and development of this compound.

Chemical and Physical Properties

While Lasofoxifene has been studied in various salt forms, the most commonly cited in
literature is the tartrate salt. Data for the hydrochloride (HCI) salt is limited; therefore, this
section primarily details the properties of the Lasofoxifene free base and its tartrate salt.
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© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15151347?utm_src=pdf-interest
https://go.drugbank.com/drugs/DB06202
https://www.researchgate.net/publication/225071749_Selective_Estrogen_Receptor_Modulator_SERM_Lasofoxifene_Forms_Reactive_Quinones_Similar_to_Estradiol
https://pmc.ncbi.nlm.nih.gov/articles/PMC8117302/
https://go.drugbank.com/drugs/DB06202
https://www.researchgate.net/publication/225071749_Selective_Estrogen_Receptor_Modulator_SERM_Lasofoxifene_Forms_Reactive_Quinones_Similar_to_Estradiol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15151347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
(5R,6S)-6-phenyl-5-[4-(2-
pyrrolidin-1-

IUPAC Name [4]
ylethoxy)phenyl]-5,6,7,8-
tetrahydronaphthalen-2-ol

CAS Number 180916-16-9 (Lasofoxifene) [4115][6]

190791-29-8 (Lasofoxifene

Tartrate)

[1](7]

180915-85-9 (Lasofoxifene
Hydrochloride)

[2]

Synonyms

CP-336,156

[1]

SMILES

C1CCN(C1)CCOC2=CC=C(C
=C2)[C@H]3--INVALID-LINK--

C5=CC=CC=C5

[1]

InChl

INChl=1S/C28H31NO2/c30-

24-11-15-27-23(20-24)10-14-
26(21-6-2-1-3-7-21)28(27)22-
8-12-25(13-9-22)31-19-18-29-

16-4-5-17-29/h1-3,6-9,11-
13,15,20,26,28,30H,4-
5,10,14,16-
19H2/t26-,28+/m1/s1

[4]115]

Physicochemical Properties
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Value
Value .
Property . (Lasofoxifene Reference
(Lasofoxifene)
Tartrate)
Molecular Formula C2sH31NO2 C32H37NOs [4115116]
Molecular Weight 413.55 g/mol 563.64 g/mol [4161[7]
Melting Point 110-113°C Not available [6]
Appearance Off-white solid Not available [6]
Soluble in Chloroform.
In DMSO: 20 mg/mL.
Solubility In Ethanol: 1.5 Not available [5][6]
mg/mL. In DMF: 20
mg/mL.
pKa 9.27 (predicted) Not available [3]

Signaling Pathways

Lasofoxifene's pharmacological effects are primarily mediated through its interaction with
estrogen receptors alpha (ERa) and beta (ERB). As a SERM, it exhibits tissue-dependent
agonism and antagonism.

In bone tissue, Lasofoxifene acts as an ER agonist. This agonistic activity mimics the effects of
estrogen, leading to the maintenance of bone mineral density. The proposed mechanism
involves the recruitment of co-activators to the ER, which in turn modulates the expression of
genes involved in bone metabolism. Specifically, it is thought to alter the
RANKL/RANK/osteoprotegerin system, reducing the formation and activity of osteoclasts.[1]

Conversely, in breast and uterine tissues, Lasofoxifene functions as an ER antagonist.[1][2]
This antagonistic action is crucial for its potential application in breast cancer therapy. By
binding to ERa in breast cancer cells, Lasofoxifene induces a conformational change in the
receptor that promotes the recruitment of co-repressors. This complex then inhibits the
transcription of estrogen-responsive genes that are critical for tumor growth and proliferation.[3]
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Furthermore, some studies suggest that Lasofoxifene may also act as an inverse agonist at the
CB2 cannabinoid receptor, which is expressed in bone. This interaction could contribute to its
anti-osteoporotic effects by inhibiting osteoclast formation.[5]
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Figure 1: Agonist Signaling Pathway of Lasofoxifene in Bone Tissue.
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Figure 2: Antagonist Signaling Pathway of Lasofoxifene in Breast Tissue.

Experimental Protocols

This section outlines key experimental methodologies for the characterization of Lasofoxifene
HCI.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of Lasofoxifene HCI for ERa and ER[.

Materials:
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Human recombinant ERa and ER[3

[*H]-Estradiol (radioligand)

Lasofoxifene HCI

Assay buffer (e.g., Tris-HCI with DTT)

Scintillation cocktail and counter

Procedure:

Prepare a series of dilutions of Lasofoxifene HCI.

e In a multi-well plate, incubate a fixed concentration of ERa or ER[ with a fixed concentration
of [3H]-Estradiol and varying concentrations of Lasofoxifene HCI.

« Include control wells for total binding (no competitor) and non-specific binding (excess
unlabeled estradiol).

 Incubate the plate to allow the binding to reach equilibrium.

o Separate the bound from unbound radioligand using a method such as hydroxylapatite
precipitation or size-exclusion chromatography.

e Quantify the amount of bound [3H]-Estradiol in each well using a scintillation counter.

 Calculate the concentration of Lasofoxifene HCI that inhibits 50% of the specific binding of
[®H]-Estradiol (ICso).

e The relative binding affinity (RBA) can be calculated as: (ICso of Estradiol / ICso of
Lasofoxifene HCI) x 100%.[5]
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Figure 3: Estrogen Receptor Competitive Binding Assay Workflow.

MCEF-7 Cell Proliferation Assay

This assay assesses the effect of Lasofoxifene HCI on the proliferation of estrogen-sensitive
human breast cancer cells (MCF-7).

Materials:

MCF-7 cells

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

Charcoal-stripped FBS (to remove endogenous steroids)

Lasofoxifene HCI
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» Estradiol (positive control)

o Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)
Procedure:

Culture MCF-7 cells in regular growth medium.

For the experiment, switch the cells to a medium containing charcoal-stripped FBS for 24-48
hours to induce estrogen deprivation.

Seed the cells in a 96-well plate.

Treat the cells with varying concentrations of Lasofoxifene HCI, with or without a fixed
concentration of estradiol, to assess both agonist and antagonist effects.

Include appropriate controls: vehicle, estradiol alone, and Lasofoxifene HCI alone.
Incubate the cells for a period of 4-6 days.

At the end of the incubation period, add the cell proliferation detection reagent and measure
the signal according to the manufacturer's instructions (e.g., absorbance or fluorescence).

Plot the cell proliferation against the concentration of Lasofoxifene HCI to determine its
effect.[8][9]

Reporter Gene Assay for ER Activity

This assay quantifies the ability of Lasofoxifene HCI to activate or inhibit ER-mediated gene
transcription.

Materials:
e Asuitable host cell line (e.g., HEK293, HelLa)
o Expression vectors for ERa or ERf3

e Areporter vector containing an estrogen response element (ERE) upstream of a reporter
gene (e.g., luciferase, -galactosidase)
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A control vector for normalization (e.g., Renilla luciferase)

Transfection reagent

Lasofoxifene HCI

Estradiol

Lysis buffer and reporter gene assay reagents
Procedure:

o Co-transfect the host cells with the ER expression vector, the ERE-reporter vector, and the
control vector.

 After transfection, treat the cells with varying concentrations of Lasofoxifene HCI, with or
without estradiol.

« Incubate the cells for 24-48 hours.
o Lyse the cells and measure the activity of both the experimental and control reporter genes.
» Normalize the experimental reporter gene activity to the control reporter gene activity.

» Plot the normalized reporter activity against the concentration of Lasofoxifene HCI to
determine its agonistic or antagonistic effects on ER-mediated transcription.

Pharmacokinetics and Metabolism

Lasofoxifene exhibits high oral bioavailability compared to other SERMs.[1] It is primarily
metabolized in the liver through Phase | oxidation by CYP3A4/3A5 and CYP2D6, and Phase Il
conjugation reactions including glucuronidation and sulfation.[1] Lasofoxifene is highly bound to
plasma proteins (>99%).[1] The elimination half-life is approximately 6 days.[1]

Conclusion

Lasofoxifene is a potent, third-generation SERM with a well-defined mechanism of action that
confers tissue-specific estrogenic and anti-estrogenic effects. Its chemical and physical
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properties, combined with its favorable pharmacokinetic profile, make it a compound of
significant interest for the treatment of postmenopausal osteoporosis and potentially for breast
cancer. The experimental protocols detailed in this guide provide a framework for the continued
investigation and characterization of Lasofoxifene HCI and related compounds. Further
research is warranted to fully elucidate its therapeutic potential and to explore its application in
other estrogen-related pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. researchgate.net [researchgate.net]

3. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast
cancer - PMC [pmc.ncbi.nlm.nih.gov]

o 4. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor
alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

e 6. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in
postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nim.nih.gov]

e 7. courses.washington.edu [courses.washington.edu]
o 8. researchgate.net [researchgate.net]
¢ 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and
Physical Properties of Lasofoxifene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15151347#chemical-and-physical-properties-of-
lasofoxifene-hcl]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15151347?utm_src=pdf-body
https://www.benchchem.com/product/b15151347?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB06202
https://www.researchgate.net/publication/225071749_Selective_Estrogen_Receptor_Modulator_SERM_Lasofoxifene_Forms_Reactive_Quinones_Similar_to_Estradiol
https://pmc.ncbi.nlm.nih.gov/articles/PMC8117302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8117302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9177151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9177151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9177151/
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/erbndbrd/erbdappx/b5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2817938/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2817938/
http://courses.washington.edu/medch582/PDFs/pdfarchive/2013May6_Shannon.pdf
https://www.researchgate.net/figure/Proliferation-protocol-optimization-using-MCF7-Cell-number-of-MCF7-after-treatment-with_fig3_339686092
https://ntp.niehs.nih.gov/sites/default/files/iccvam/methods/endocrine/endodocs/submdoc.pdf
https://www.benchchem.com/product/b15151347#chemical-and-physical-properties-of-lasofoxifene-hcl
https://www.benchchem.com/product/b15151347#chemical-and-physical-properties-of-lasofoxifene-hcl
https://www.benchchem.com/product/b15151347#chemical-and-physical-properties-of-lasofoxifene-hcl
https://www.benchchem.com/product/b15151347#chemical-and-physical-properties-of-lasofoxifene-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15151347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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